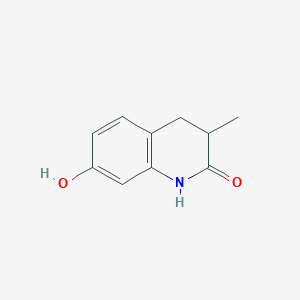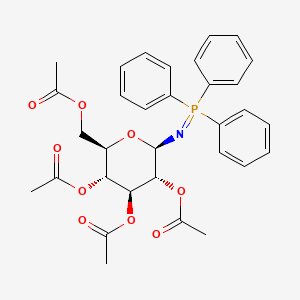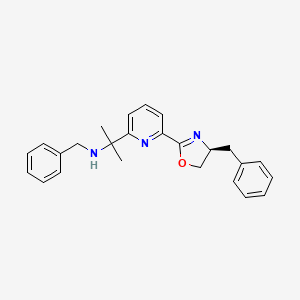
7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a methyl ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones.
Scientific Research Applications
Chemistry
In chemistry, 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds in the quinolinone family are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, these compounds are explored for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Industry
Industrially, quinolinone derivatives may be used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would require detailed study and experimental validation.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: A parent compound with similar structural features.
3-Methylquinolin-2(1H)-one: A methylated derivative with comparable properties.
7-Hydroxyquinolin-2(1H)-one: A hydroxylated derivative with distinct biological activities.
Uniqueness
7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinolinone derivatives.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-hydroxy-3-methyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-6-4-7-2-3-8(12)5-9(7)11-10(6)13/h2-3,5-6,12H,4H2,1H3,(H,11,13) |
InChI Key |
LZAPEQQGKGRYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)

![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)


![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)


